molecular formula C27H30Cl2O6 B14810326 [(9R,10S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate

[(9R,10S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate

Cat. No.: B14810326
M. Wt: 524.4 g/mol
InChI Key: WOFMFGQZHJDGCX-KBQCHXOASA-N
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Description

The compound “[(9R,10S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate” is a synthetic organic molecule with a complex structure It features multiple functional groups, including chloro, hydroxy, and keto groups, as well as a deuterated furan carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, introduction of the chloro and hydroxy groups, and esterification with the deuterated furan carboxylate. Typical reaction conditions might include:

    Cyclization reactions: to form the core structure.

    Halogenation reactions: to introduce chloro groups.

    Hydroxylation reactions: to add hydroxy groups.

    Esterification reactions: to attach the furan carboxylate ester.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

    Catalytic processes: to improve reaction efficiency.

    Purification techniques: such as chromatography to isolate the desired product.

    Automation and continuous flow chemistry: to enhance production rates.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to keto groups.

    Reduction: Reduction of keto groups to alcohols.

    Substitution: Replacement of chloro groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of diols.

    Substitution: Formation of amino or thio derivatives.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, such compounds can be used as probes to study enzyme activity or as potential drug candidates.

Medicine

The compound may have potential therapeutic applications, such as anti-inflammatory or anticancer properties, due to its structural similarity to known bioactive molecules.

Industry

In the materials science industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The compound’s mechanism of action would depend on its specific interactions with biological targets. Potential mechanisms include:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with receptors: Modulating signal transduction pathways.

    Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Steroids: Compounds with similar cyclopenta[a]phenanthrene cores.

    Deuterated compounds: Molecules with deuterium atoms replacing hydrogen atoms.

    Chlorinated compounds: Molecules with chloro functional groups.

Uniqueness

The compound’s combination of chloro, hydroxy, and deuterated furan carboxylate groups makes it unique compared to other similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable subject for further research.

Properties

Molecular Formula

C27H30Cl2O6

Molecular Weight

524.4 g/mol

IUPAC Name

[(9R,10S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate

InChI

InChI=1S/C27H30Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/t15?,18?,19?,21?,24-,25-,26-,27-/m0/s1/i4D,5D,10D

InChI Key

WOFMFGQZHJDGCX-KBQCHXOASA-N

Isomeric SMILES

[2H]C1=C(OC(=C1[2H])C(=O)O[C@@]2(C(CC3[C@@]2(CC([C@]4(C3CCC5=CC(=O)C=C[C@@]54C)Cl)O)C)C)C(=O)CCl)[2H]

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C

Origin of Product

United States

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